molecular formula C5H11ClN2O B3366035 1-(3-Chloropropyl)-3-methylurea CAS No. 13107-99-8

1-(3-Chloropropyl)-3-methylurea

Cat. No.: B3366035
CAS No.: 13107-99-8
M. Wt: 150.61 g/mol
InChI Key: DMHQAGNJNRNMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-3-methylurea is an organic compound with the molecular formula C5H11ClN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-chloropropyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methyl isocyanate under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted urea derivatives, alcohols, and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-3-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against specific biological targets.

    Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-methylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-methylurea: Unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

    1-(3-Chloropropyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical behavior.

    1-(3-Chloropropyl)-3-phenylurea:

Uniqueness

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its specific substitution pattern allows for targeted modifications and the development of specialized derivatives .

Properties

IUPAC Name

1-(3-chloropropyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O/c1-7-5(9)8-4-2-3-6/h2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHQAGNJNRNMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564988
Record name N-(3-Chloropropyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-99-8
Record name N-(3-Chloropropyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-3-methylurea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-3-methylurea
Reactant of Route 3
Reactant of Route 3
1-(3-Chloropropyl)-3-methylurea
Reactant of Route 4
Reactant of Route 4
1-(3-Chloropropyl)-3-methylurea
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropropyl)-3-methylurea
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropropyl)-3-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.